Gilmelisib
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1845777-61-8 |
|---|---|
Molecular Formula |
C24H23ClFN5O5S |
Molecular Weight |
548.0 g/mol |
IUPAC Name |
2-chloro-N-[5-[3-[2-(dimethylamino)ethoxy]-4-oxopyrido[1,2-a]pyrimidin-7-yl]-2-methoxypyridin-3-yl]-4-fluorobenzenesulfonamide |
InChI |
InChI=1S/C24H23ClFN5O5S/c1-30(2)8-9-36-20-13-27-22-7-4-15(14-31(22)24(20)32)16-10-19(23(35-3)28-12-16)29-37(33,34)21-6-5-17(26)11-18(21)25/h4-7,10-14,29H,8-9H2,1-3H3 |
InChI Key |
BXKBZQAZYOZHJY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOC1=CN=C2C=CC(=CN2C1=O)C3=CC(=C(N=C3)OC)NS(=O)(=O)C4=C(C=C(C=C4)F)Cl |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Gilmelisib Action
Specificity of Gilmelisib Towards PI3K Isoforms
Understanding the specificity of a PI3K inhibitor towards different isoforms is crucial as it can influence its therapeutic profile and potential side effects. Different PI3K isoforms have varying roles in normal cellular function and disease pathogenesis.
Targeting of PI3K p110α Subunit Kinase Activity
Research indicates that this compound is a potent inhibitor of the PI3K p110α isoform. Studies have reported that this compound exhibits an IC50 value of less than 1 nM for PI3K p110α. glpbio.comglpbio.commedchemexpress.com This suggests a high affinity and potent inhibitory effect on the kinase activity of this specific catalytic subunit. The p110α subunit, encoded by the PIK3CA gene, is frequently mutated in various cancers, leading to constitutive activation of the PI3K pathway and promoting tumor growth and survival. pharmacytimes.compatsnap.comnih.gov Targeting this hyperactive isoform is a key strategy in cancer therapy. patsnap.comnih.gov
Comparative Analysis with Other PI3K Isoform Inhibitors
While this compound demonstrates potent inhibition of PI3K p110α, a comparative analysis with inhibitors targeting other PI3K isoforms highlights its specificity profile. For instance, some inhibitors are selective for other isoforms like PI3Kβ (e.g., GSK2636771), PI3Kδ (e.g., Idelalisib), or PI3Kγ (e.g., CZC24832, IPI-549). semanticscholar.orgnih.govcreative-biolabs.comnih.govnih.govnih.govrcsb.org Other inhibitors are pan-PI3K inhibitors, targeting multiple or all Class I isoforms (e.g., GDC-0941, GSK2126458). glpbio.comglpbio.com Some inhibitors, like Alpelisib (B612111) (BYL-719), are also selective for the p110α isoform, showing significantly higher potency against p110α compared to other isoforms. patsnap.comnih.govpiqray-hcp.comdrugbank.comnih.gov For example, Alpelisib has been shown to inhibit the alpha isoform approximately 50 times more potently than other PI3K isoforms (β, γ, δ). piqray-hcp.com While specific comparative IC50 data for this compound across all isoforms relative to other inhibitors were not extensively detailed in the provided snippets, its reported sub-nanomolar IC50 for p110α positions it as a highly potent inhibitor of this specific isoform. glpbio.comglpbio.commedchemexpress.com
Impact on Downstream PI3K/Akt/mTOR Signaling Pathway
The PI3K pathway is a complex cascade where PI3K activation leads to the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). glpbio.commedchemexpress.com PIP3 then recruits and activates downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B). medchemexpress.com Activated Akt, in turn, phosphorylates numerous substrates, including those involved in cell survival, growth, proliferation, and metabolism. medchemexpress.com A key downstream target of Akt is the mammalian target of rapamycin (B549165) (mTOR), which exists in two distinct complexes, mTORC1 and mTORC2. medchemexpress.comnih.gov
Modulation of Akt Phosphorylation
As a PI3K inhibitor, this compound is expected to impact the phosphorylation status of Akt. PI3K-mediated generation of PIP3 is essential for the membrane localization and subsequent phosphorylation and activation of Akt at key residues, such as Thr308 and Ser473. medchemexpress.com By inhibiting PI3K, this compound reduces the production of PIP3, thereby impairing the recruitment and phosphorylation of Akt. This leads to a decrease in activated Akt, consequently inhibiting downstream signaling events. medchemexpress.com While direct experimental data demonstrating this compound's effect on Akt phosphorylation were not explicitly detailed in the provided snippets, the known mechanism of PI3K inhibitors strongly suggests this effect. Inhibitors of PI3Kα, such as Alpelisib, have been shown to inhibit the phosphorylation of downstream PI3K target proteins, including Akt. nih.gov
Influence on mTORC1 and mTORC2 Complexes
The Akt protein kinase is a major regulator of both mTORC1 and mTORC2 complexes, although its role in regulating mTORC1 is more direct and well-established. Akt phosphorylates and inhibits tuberous sclerosis complex 2 (TSC2), a component of the TSC1/TSC2 complex, which is a negative regulator of mTORC1. medchemexpress.com Inhibition of TSC2 by Akt leads to activation of RHEB, a small GTPase that directly activates mTORC1. medchemexpress.com Akt also directly phosphorylates mTORC1 components. medchemexpress.com mTORC1 primarily regulates cell growth, protein synthesis, and cell metabolism. nih.gov mTORC2 is involved in phosphorylating Akt itself at Ser473, which is crucial for full Akt activation. nih.gov mTORC2 also phosphorylates other AGC kinases like PKCα and SGK. nih.gov
Inhibiting PI3K with compounds like this compound is expected to reduce Akt activity, which in turn would lead to decreased activation of mTORC1. medchemexpress.com The impact on mTORC2 can be more complex. While mTORC2 phosphorylates Akt, it can also be regulated by upstream signals, and the effect of PI3K inhibition on mTORC2 activity can vary depending on the cellular context. Some studies with other PI3K or Akt inhibitors have shown differential effects on mTORC1 and mTORC2. nih.gov For instance, some mTORC1 inhibitors can lead to activation of mTORC2 and subsequent Akt phosphorylation, suggesting a feedback loop. nih.gov Dual PI3K/mTOR inhibitors or specific mTORC1/2 inhibitors (like Torin-1 or XL-388) are designed to overcome such feedback mechanisms by targeting both complexes. guidetopharmacology.orgwikipedia.orgwikipedia.orgnih.gov Given that this compound is primarily described as a PI3K inhibitor with potent activity against p110α, its primary influence on mTOR signaling is likely mediated through the reduction of Akt activity, leading to inhibition of mTORC1. medchemexpress.com
Investigation of Dual Mechanism of Action for PI3K Inhibition
The concept of a "dual mechanism of action" for PI3K inhibition can refer to several possibilities: inhibiting multiple PI3K isoforms, inhibiting PI3K and another related or parallel pathway, or having both catalytic and allosteric inhibitory effects on PI3K. Some inhibitors are designed to target multiple Class I PI3K isoforms (e.g., pan-PI3K inhibitors) or even dual inhibit PI3K and mTOR. glpbio.comglpbio.comguidetopharmacology.org For example, GDC-0980 is described as a selective, potent, orally bioavailable Class I PI3 kinase and mTOR kinase (TORC1/2) inhibitor. glpbio.comglpbio.com Another example is PF-04691502, an ATP-competitive dual PI3K/mTOR inhibitor. guidetopharmacology.org
Kinase Activity Inhibition
This compound functions as an inhibitor of phosphatidylinositol 3-kinase (PI3K). It has demonstrated potent inhibitory effects on the p110α catalytic subunit of PI3K, with an IC50 value reported to be less than 1 nM glpbio.com. PI3K class IA enzymes are heterodimers composed of a p85 regulatory subunit and a p110 catalytic subunit dovepress.com. The p110α isoform is encoded by the PIK3CA gene, which is frequently mutated in various human cancers, leading to hyperactivation of the PI3K pathway the-innovation.orgdovepress.comdrugbank.com. By specifically targeting PI3Kα, this compound aims to disrupt the downstream signaling initiated by this enzyme drugbank.compiqray-hcp.com. This targeted inhibition is intended to block the phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical step in activating the PI3K/Akt/mTOR signaling cascade dovepress.com. Studies have shown that this compound inhibits PI3K with high specificity for the alpha isoform compared to other PI3K isoforms (β, γ, δ) piqray-hcp.comnih.gov.
Potential for Target Protein Degradation (e.g., p110α protein levels)
While the primary described mechanism of this compound is kinase inhibition, the concept of targeted protein degradation (TPD) is an emerging strategy in drug discovery that aims to eliminate specific proteins youtube.comnurixtx.com. TPD utilizes small molecules, such as proteolysis-targeting chimeras (PROTACs), to recruit E3 ubiquitin ligases to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome youtube.commdpi.com. Although the provided search results primarily highlight this compound's role as a kinase inhibitor, particularly of PI3K p110α, the potential for small molecules to influence protein degradation pathways is an active area of research youtube.com. Further investigation would be required to definitively determine if this compound, beyond its inhibitory action, also induces the degradation of its target protein, such as p110α. The provided information does not explicitly state that this compound functions as a protein degrader; its mechanism is described as inhibition glpbio.comdrugbank.compiqray-hcp.comnih.gov.
Effects on Cellular Processes in Preclinical Models
Preclinical studies have investigated the impact of this compound on key cellular processes relevant to disease progression, particularly in the context of cancer.
Inhibition of Cell Proliferation and Viability
This compound has demonstrated the ability to inhibit cell proliferation and reduce cell viability in various preclinical models nih.govmdpi.comresearchgate.net. This effect is particularly notable in cancer cell lines, where the PI3K pathway is often hyperactive the-innovation.orgdovepress.com. Studies have shown that treatment with this compound leads to a dose-dependent inhibition of cell proliferation researchgate.net. For instance, in gastric cancer cell lines, this compound treatment for 72 hours inhibited cell proliferation in a dose-dependent manner in both PIK3CA wild-type and mutant cells researchgate.net. Notably, the anti-proliferative effects were observed to be higher in PIK3CA-mutant cells compared to wild-type cells researchgate.net.
Data on the half maximal inhibitory concentration (IC50) values illustrating the effect of this compound on cell proliferation in different gastric cancer cell lines are presented in the table below:
| Cell Line | PIK3CA Status | IC50 (µM) |
| SNU1 | Wild-type | > 8.0 researchgate.net |
| SNU16 | Wild-type | > 8.0 researchgate.net |
| SNU484 | Wild-type | > 8.0 researchgate.net |
| SNU638 | Wild-type | > 8.0 researchgate.net |
| SNU668 | Wild-type | > 8.0 researchgate.net |
| SNU601 | Mutant | 2.1 researchgate.net |
| AGS | Mutant | 5.2 researchgate.net |
| MKN1 | Mutant | 3.2 researchgate.net |
Combined treatment strategies involving this compound and other agents have also shown synergistic effects in inhibiting cell viability and proliferation in preclinical models nih.govnih.govmdpi.com. For example, the combination of this compound (referred to as alpelisib in some studies) and a PLK1 inhibitor synergistically inhibited cell viability in PI3K-activated HR+ breast cancer cell lines nih.govmdpi.com. Similarly, a combination of this compound and pyrotinib (B611990) demonstrated synergistic effects in reducing cell proliferation in HER2+ breast cancer models nih.gov.
Induction of Apoptosis and Cell Cycle Arrest
Beyond inhibiting proliferation, this compound has been shown to induce apoptosis and cell cycle arrest in preclinical models nih.govmdpi.comresearchgate.netonclive.com. Induction of apoptosis, or programmed cell death, is a critical mechanism for eliminating cancer cells nih.gov. Studies have indicated that this compound treatment can lead to an increase in the sub-G1 cell population, which is indicative of apoptosis, particularly in PIK3CA-mutant cell lines researchgate.net.
Preclinical Efficacy Studies of Gilmelisib
In Vitro Research Methodologies and Findings
In vitro research using cell-based models is a foundational step in preclinical drug evaluation. These studies help to understand a compound's direct effects on cancer cells, its potency, and its mechanism of action at a molecular level.
Application in Cancer Cell Line Models
Cancer cell lines are widely used in initial drug discovery and validation due to their ease of culture and reproducibility. broadinstitute.org Studies with Gilmelisib have involved testing its effects on the viability and proliferation of various cancer cell lines.
Dose-Dependent Responses and Inhibitory Concentrations
In vitro studies have demonstrated that this compound inhibits the viability of cancer cells in a dose-dependent manner. The effectiveness of this compound is often quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of cell viability relative to untreated cells. nih.govfrontiersin.org
For example, studies on human breast cancer cell lines MCF-7 and T47D treated with this compound (BYL-719) for 96 hours showed dose-dependent inhibition of viability. The IC50 values were reported as 0.225 µM for MCF-7 cells and 3.055 µM for T47D cells. frontiersin.org In canine PIK3CA-mutated hemangiosarcoma (HSA) cell lines, JuA1 and JuB4, this compound also showed concentration-dependent decreases in cell proliferation. The IC50 values for JuA1 cells were 11.26 µM at 48 hours and 7.39 µM at 72 hours, while for JuB4 cells, they were 19.62 µM at 48 hours and 18.23 µM at 72 hours. nih.gov PIK3CA wild-type canine mammary gland tumor cell lines exhibited higher IC50 values, suggesting lower sensitivity. nih.gov In nasopharyngeal carcinoma (NPC) cell lines, this compound also exhibited growth inhibition with IC50 values in the low micro-molar range, with HONE-1 (0.56 ± 0.04 µM) and CNE-2 (0.90 ± 0.06 µM) being among the most sensitive lines, both harboring a PIK3CA mutation. e-century.us
Here is a table summarizing some reported IC50 values for this compound in various cancer cell lines:
| Cell Line Type | Cell Line | PIK3CA Status | IC50 (µM) | Treatment Duration | Source |
| Human Breast Cancer | MCF-7 | Not specified | 0.225 | 96 hours | frontiersin.org |
| Human Breast Cancer | T47D | Not specified | 3.055 | 96 hours | frontiersin.org |
| Canine Hemangiosarcoma | JuA1 | Mutant | 11.26 | 48 hours | nih.gov |
| Canine Hemangiosarcoma | JuA1 | Mutant | 7.39 | 72 hours | nih.gov |
| Canine Hemangiosarcoma | JuB4 | Mutant | 19.62 | 48 hours | nih.gov |
| Canine Hemangiosarcoma | JuB4 | Mutant | 18.23 | 72 hours | nih.gov |
| Canine Mammary Gland Tumor | Re21 | Wild Type | 52.85 | 48 hours | nih.gov |
| Canine Mammary Gland Tumor | Re21 | Wild Type | 26.63 | 72 hours | nih.gov |
| Nasopharyngeal Carcinoma | HONE-1 | Mutant | 0.56 ± 0.04 | Not specified | e-century.us |
| Nasopharyngeal Carcinoma | CNE-2 | Mutant | 0.90 ± 0.06 | Not specified | e-century.us |
| Nasopharyngeal Carcinoma | HONE-1-LMP1 | Not specified | 0.95 ± 0.06 | Not specified | e-century.us |
| Nasopharyngeal Carcinoma | HK-1-EBV | Not specified | 1.49 ± 0.25 | Not specified | e-century.us |
| Nasopharyngeal Carcinoma | HK-1 | Not specified | 1.53 ± 0.12 | Not specified | e-century.us |
| Nasopharyngeal Carcinoma | C666-1 | Not specified | 1.85 ± 0.17 | Not specified | e-century.us |
Assessment of Molecular Pathway Inhibition
This compound's primary mechanism involves inhibiting the PI3K pathway, particularly the p110α subunit. nih.govpatsnap.com This inhibition leads to the downregulation of the PI3K/AKT/mTOR signaling pathway. patsnap.com Activation of the PI3K/AKT/mTOR pathway is crucial for regulating various cellular processes, and its dysregulation is common in cancer. nih.govpatsnap.com By inhibiting this pathway, this compound can reduce cell proliferation and increase apoptosis (programmed cell death) in cancer cells that rely on this pathway for survival, especially those with PIK3CA mutations. patsnap.com
Studies have assessed the impact of this compound on key components of this pathway. For instance, inhibition of PI3K/Akt signaling has been shown to potentially amplify apoptosis induction. researchgate.net Research has also explored resistance mechanisms to PI3K inhibitors, including adaptive responses and feedback loops that can reactivate the pathway following inhibition. nih.gov Loss of PTEN function is another clinically relevant resistance mechanism identified for this compound and other PI3Kα inhibitors. nih.gov
Advanced In Vitro Models for Mechanistic Studies
While 2D cell cultures provide fundamental insights, advanced in vitro models offer a more physiologically relevant environment that better mimics the complexity of in vivo tumors. mdpi.comresearchgate.net These models are valuable for more detailed mechanistic studies and for evaluating drug efficacy in a context closer to the tumor microenvironment. mdpi.comnih.gov
Three-Dimensional (3D) Cell Culture Systems
Three-dimensional (3D) cell culture systems, such as spheroids and organoids, aim to replicate the natural structure and microenvironment of tissues. mdpi.comabcam.com Unlike traditional 2D cultures, 3D models incorporate complex cellular environments, including cell-cell and cell-extracellular matrix interactions, and can develop gradients of oxygen and nutrients, similar to solid tumors. mdpi.comresearchgate.netabcam.com This makes them more suitable for assessing drug efficacy and understanding cellular responses in a more realistic setting. researchgate.netabcam.com
Studies have utilized 3D cell culture models to evaluate this compound's effects. For example, in NPC cells, the growth of spheroids in 3D culture was significantly inhibited by this compound in a dose-dependent manner. e-century.us 3D models are increasingly used in drug discovery and toxicity testing, offering a more accurate method to study how drugs interact with human tissues. abcam.com
Co-culture and Patient-Derived Organoid Models
Co-culture models involve culturing multiple distinct cell types together to simulate the interactions within the tumor microenvironment (TME). frontiersin.orgfrontiersin.org This can include co-culturing cancer cells with stromal cells like fibroblasts, endothelial cells, and immune cells. mdpi.comfrontiersin.org These models help to investigate the complex interplay between cancer cells and their surroundings, which can influence tumor biology and drug response. frontiersin.org
Patient-derived organoids (PDOs) are 3D cultures derived directly from patient tumor tissues or biopsies. nih.govfrontiersin.org PDOs are considered highly relevant models as they recapitulate key features of the original tumors, including histological complexity, genetic heterogeneity, and the presence of multiple cell types. nih.govfrontiersin.orgmdpi.com They are valuable tools for predicting patient response to drugs and for advancing personalized medicine approaches. nih.govfrontiersin.org
Advanced models combining co-culture techniques with patient-derived organoids are emerging to further enhance the physiological relevance. These models can incorporate immune cells or fibroblasts alongside cancer organoids to better understand the tumor microenvironment and evaluate therapies, including immunotherapies. frontiersin.orgnih.govhuborganoids.nl While the search results did not provide specific data on this compound tested in co-cultures with PDOs, these advanced in vitro models represent the direction of preclinical research to better predict drug efficacy in a patient-specific context. huborganoids.nlvhio.net
In Vivo Research Approaches and Observations
In vivo research approaches are fundamental in preclinical evaluations to understand a compound's effects within a living system. These studies often involve the use of animal models that mimic human disease conditions.
Evaluation in Xenograft and Patient-Derived Xenograft (PDX) Models
Xenograft and Patient-Derived Xenograft (PDX) models are widely utilized in preclinical cancer research to assess the efficacy of potential therapeutic agents d-nb.infoinvivotek.comcriver.commdpi.comcrownbio.com. Xenograft models typically involve implanting human cancer cell lines into immunocompromised mice, while PDX models involve the transplantation of tumor tissue directly from a patient into immunocompromised mice criver.com. PDX models are considered to more accurately reflect the heterogeneity and complexity of human tumors compared to cell line-derived xenografts criver.comcrownbio.com. These models are valuable tools for evaluating drug efficacy and predicting clinical outcomes invivotek.comcriver.com. While the search results indicate this compound is in preclinical trials as a PI3K inhibitor hodoodo.com, specific detailed findings regarding this compound's evaluation in xenograft or PDX models were not available in the provided information. Studies involving other PI3K inhibitors, such as alpelisib (B612111), have been conducted in breast cancer xenograft and PDX models to evaluate anti-proliferative effects tmc.edunih.govnih.gov.
Assessment of Tumor Growth Modulation
Assessment of tumor growth modulation is a primary endpoint in preclinical in vivo studies using xenograft and PDX models d-nb.infomdpi.com. This involves measuring the size or volume of tumors over time in treated versus control groups to determine if a compound inhibits tumor growth or causes tumor regression. The effectiveness of PI3K inhibitors in modulating tumor growth has been demonstrated in various preclinical models tmc.edunih.govfrontiersin.orglenus.ie. For instance, studies with other PI3K inhibitors have shown significant reductions in tumor volumes in subcutaneous xenograft models lenus.ie. However, specific data detailing this compound's impact on tumor growth modulation in preclinical models was not found in the provided search results.
Pharmacodynamic Analysis of this compound Activity in Preclinical Tumor Tissues
Pharmacodynamic (PD) analysis in preclinical tumor tissues is conducted to understand the biochemical and molecular effects of a compound at the target site d-nb.infofrontiersin.org. This often involves examining the modulation of key signaling pathways or biomarkers within the tumor tissue after treatment. For PI3K inhibitors, PD analysis typically assesses the inhibition of the PI3K pathway and its downstream effectors, such as pAKT, pmTOR, and pBAD lenus.ie. While the importance of pharmacodynamic analysis for understanding the effects of PI3K inhibitors is recognized frontiersin.orglenus.ie, specific results of pharmacodynamic analysis for this compound in preclinical tumor tissues were not available in the provided information. Studies with other PI3K inhibitors have shown suppression of these downstream targets in preclinical models lenus.ie.
Mechanisms of Resistance to Pi3k Pathway Inhibition in Preclinical Contexts
Intrinsic and Acquired Resistance Pathways
Resistance to PI3K inhibitors can be present before treatment begins (intrinsic) or can develop during therapy (acquired). mdpi.com These resistance mechanisms often involve the cell's ability to adapt to the inhibitor, either by reactivating the PI3K pathway itself or by engaging alternative survival pathways.
Adaptive Responses and Feedback Loop Reactivation
A primary mechanism of resistance involves the reactivation of the PI3K pathway through the disruption of negative feedback loops. nih.govresearchgate.net In normal signaling, the PI3K pathway has built-in inhibitory mechanisms to prevent overactivation. For instance, mTORC1 and S6K, downstream effectors of PI3K, normally suppress upstream signaling from insulin (B600854)/IGF receptors. nih.gov When PI3K inhibitors block this pathway, these negative feedback loops are also suppressed. This can lead to the compensatory over-activation of upstream signaling nodes, which in turn reactivates the PI3K pathway and promotes cell survival despite the presence of the inhibitor. nih.govresearchgate.netnih.gov
One of the most well-characterized feedback mechanisms involves the FOXO (forkhead box O) family of transcription factors. nih.govaacrjournals.org AKT, a key downstream kinase in the PI3K pathway, phosphorylates FOXO proteins, sequestering them in the cytoplasm. nih.govnih.gov Inhibition of PI3K/AKT allows FOXO to translocate to the nucleus, where it upregulates the transcription of several receptor tyrosine kinases (RTKs), including HER3, IGF1R, and insulin receptors. nih.govaacrjournals.orgaacrjournals.org This increased expression of RTKs enhances signaling back into the PI3K pathway, thereby diminishing the inhibitor's effectiveness. nih.govaacrjournals.org
Table 1: Key Feedback Loops in PI3K Inhibitor Resistance
| Feedback Mechanism | Key Proteins Involved | Consequence of PI3K Inhibition |
| RTK Upregulation | AKT, FOXO, HER3, IGF1R, InsR | Nuclear translocation of FOXO leads to increased transcription of RTKs, reactivating PI3K signaling. nih.govaacrjournals.orgaacrjournals.org |
| IRS-1 Stabilization | mTORC1, S6K, IRS-1 | Inhibition of mTORC1/S6K prevents the degradation of IRS-1, enhancing input to the PI3K pathway. nih.govaacrjournals.org |
| Insulin Feedback | PI3Kα, Insulin Receptor (InsR) | Inhibition of PI3Kα can lead to hyperglycemia, triggering insulin release which then stimulates PI3K signaling in tumor cells. aacrjournals.org |
Activation of Compensatory Signaling Networks
Cancer cells can also develop resistance by activating parallel signaling pathways that bypass the need for PI3K signaling. mdpi.com This adaptive response allows cells to maintain proliferation and survival signals even when the PI3K pathway is effectively blocked. nih.govresearchgate.net
Commonly activated compensatory networks include:
The MAPK/ERK Pathway: The Ras/Raf/MEK/ERK pathway is a crucial signaling cascade for cell growth. mdpi.com Preclinical studies have shown that inhibition of the PI3K pathway can lead to the upregulation of the MAPK/ERK pathway. nih.govaacrjournals.org This crosstalk allows cancer cells to sustain pro-growth signals and is a significant factor in both de novo and acquired resistance to PI3K inhibitors. mdpi.com
The Wnt/β-catenin Pathway: In certain cancers, such as colon cancer, high levels of nuclear β-catenin have been shown to confer resistance to AKT inhibition. aacrjournals.org The activation of this pathway can promote cell scattering and metastasis, providing an alternative survival mechanism. aacrjournals.org
JAK2/STAT5 Signaling: In triple-negative breast cancer models, PI3K/mTOR inhibition has been observed to induce feedback activation of the JAK2/STAT5 pathway and the secretion of IL-8. nih.govaacrjournals.org
Molecular Drivers of Resistance to PI3K Inhibitors
Specific molecular alterations and the activation of particular kinases are key drivers of resistance to PI3K inhibitors. These can be pre-existing in the tumor or acquired under the selective pressure of treatment.
Role of Receptor Tyrosine Kinases (RTKs) and Downstream Pathways (e.g., MAPK pathway)
As mentioned, the upregulation of RTKs is a central mechanism of adaptive resistance. nih.govresearchgate.netresearchgate.net Growth factors stimulating RTKs can activate both the PI3K and MAPK pathways. researchgate.net When PI3K is inhibited, the cell can become more reliant on the MAPK pathway for survival signals. aacrjournals.org This increased reliance is often mediated by the FOXO-dependent upregulation of RTKs like HER2 and HER3, which can enhance the activity of both the PI3K and MAPK signaling pathways. researchgate.netaacrjournals.org In head and neck squamous cell carcinoma models, acquired resistance has been linked to the upregulation of RTKs such as AXL and TYRO3, leading to MAPK pathway activation. scholaris.ca
Involvement of Specific Kinases (e.g., FGFR1, SGK3, PIM Kinases)
Several specific kinases have been identified as mediators of resistance to PI3K inhibitors in preclinical models.
FGFR1 (Fibroblast Growth Factor Receptor 1): Amplification of FGFR1 has been associated with a lack of benefit from the PI3Kα inhibitor alpelisib (B612111) in clinical trials, suggesting a role in intrinsic resistance. aacrjournals.org
SGK3 (Serum/Glucocorticoid-Regulated Kinase 3): SGK3 can act as a downstream effector of the PI3K pathway and its activation can contribute to resistance. aacrjournals.org
PIM Kinases: Overexpression or aberrant activation of PIM1 has been reported as a resistance mechanism. aacrjournals.org In prostate cancer models, PIM-1 was found to mediate the elevation of RTKs following treatment with AKT inhibitors. nih.gov
Genetic Alterations and Their Contribution to Resistance (e.g., PIK3CA, PTEN, ESR1 mutations)
Genetic alterations within the PI3K pathway or in related signaling networks are fundamental drivers of both intrinsic and acquired resistance.
PIK3CA Mutations: While activating mutations in PIK3CA can confer initial sensitivity to PI3K inhibitors, secondary mutations or amplification of the mutant PIK3CA allele can lead to acquired resistance by substantially upregulating PI3K signaling. mdpi.com
PTEN Loss: Loss of the tumor suppressor PTEN, a negative regulator of the PI3K pathway, is a well-established resistance mechanism. mdpi.comresearchgate.net Loss-of-function mutations in PTEN can lead to increased signaling through the p110β isoform of PI3K, rendering inhibitors specific to the p110α isoform (like alpelisib) less effective. mdpi.com
ESR1 Mutations: In estrogen receptor (ER)-positive breast cancer, mutations in the estrogen receptor 1 (ESR1) gene can contribute to resistance. researchgate.net Inhibition of PI3K signaling in ER-positive, PIK3CA-mutated cell lines has been shown to induce ER-dependent transcriptional activity, which can be a mechanism of escape. mdpi.com
Table 2: Genetic Alterations Driving Resistance
| Gene | Alteration | Type of Resistance | Mechanism |
| PIK3CA | Secondary Mutation / Amplification | Acquired | Upregulation of PI3K signaling. mdpi.com |
| PTEN | Loss-of-function Mutation / Deletion | Intrinsic / Acquired | Increased signaling through PI3K p110β isoform. mdpi.com |
| ESR1 | Mutation | Acquired | Induction of ER-dependent transcriptional activity. mdpi.com |
| KRAS | Activating Mutation | Intrinsic / Acquired | Continuous signaling through the MAPK pathway, bypassing PI3K inhibition. aacrjournals.orgmdpi.com |
Based on a comprehensive review of available scientific literature, it is not possible to generate an article on the chemical compound "Gilmelisib" that specifically addresses the detailed outline provided in your request.
While this compound has been identified as a phosphoinositide 3-kinase (PI3K) inhibitor, there is a significant lack of publicly available preclinical and clinical data regarding its specific mechanisms of resistance, the role of cellular plasticity and drug tolerance in response to it, or any associated phenotypic shifts in resistant cell populations. guidetopharmacology.org
The topics outlined, such as cellular plasticity, drug tolerance, and phenotypic shifts, are critical areas of research in understanding resistance to PI3K inhibitors as a class of drugs. nih.gov However, generating an article that is "thorough, informative, and scientifically accurate" requires specific research findings pertaining to this compound, which are not currently available in the public domain.
Therefore, any attempt to create content for the requested sections and subsections would be speculative and would not meet the required standards of scientific accuracy. We are committed to providing information that is factual and avoids hallucination.
We will continue to monitor for emerging data on this compound and will be prepared to address this topic as more research becomes available.
An extensive search for preclinical data on the chemical compound “this compound” has yielded insufficient information to generate the requested article. The search for data on preclinical combination strategies, including multi-targeted approaches and synergistic combinations with other targeted agents, did not provide specific results for this compound.
The current body of publicly available scientific literature does not appear to contain studies detailing the rationale for, or the molecular basis of, combining this compound with mTOR inhibitors, CDK4/6 inhibitors, PLK1 inhibitors, or other signaling pathway inhibitors in preclinical models.
Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline focusing solely on this compound.
Preclinical Combination Strategies to Overcome Resistance to Pi3k Inhibition
Molecular Basis of Combination Efficacy in Preclinical Models
Abrogation of Feedback Activation Loops
No preclinical studies detailing the use of combination therapies to abrogate feedback activation loops specifically in the context of Gilmelisib resistance have been identified. In the broader field of PI3K inhibitors, a common mechanism of resistance involves the reactivation of the PI3K/AKT/mTOR pathway through the loss of negative feedback loops. Inhibition of PI3K can lead to the compensatory activation of other signaling molecules, which in turn reactivates the pathway, limiting the efficacy of the inhibitor. Combination strategies often involve co-targeting these reactivated pathways. However, specific preclinical data demonstrating this approach with this compound is not currently available.
Overcoming Bypass Signaling Mechanisms
There is no available preclinical research on the use of combination strategies to overcome bypass signaling mechanisms in the context of this compound resistance. Bypass signaling occurs when cancer cells activate alternative signaling pathways to circumvent the therapeutic blockade of the primary target. For PI3K inhibitors in general, this can involve the upregulation of pathways such as the MAPK/ERK pathway. The therapeutic strategy to counter this involves combining the PI3K inhibitor with an inhibitor of the identified bypass pathway. At present, no such studies have been published specifically for this compound.
Optimization of Preclinical Combination Regimens
Information regarding the optimization of preclinical combination regimens involving this compound is not available in the current body of scientific literature. The optimization of combination therapies is a critical step in preclinical development and typically involves in vitro and in vivo studies to determine the most effective and least toxic dosing schedules and ratios of the combined agents. This process aims to maximize synergistic effects and minimize antagonistic interactions. Without initial preclinical studies on this compound combinations, data on regimen optimization does not exist.
Future Directions and Advanced Preclinical Research Methodologies
Identification of Novel Resistance Mechanisms to Gilmelisib
Understanding how cancer cells can develop resistance to this compound is paramount for developing strategies to overcome it and improve treatment outcomes. Resistance to PI3K inhibitors, in general, can arise through various mechanisms, including secondary mutations in the target or downstream pathway components, activation of alternative signaling pathways that bypass the PI3K blockade, or epigenetic alterations.
Preclinical studies investigating resistance to other PI3K inhibitors, such as Alpelisib (B612111), have highlighted the importance of pathways like MAPK/ERK and receptor tyrosine kinase (RTK) signaling, which can be reactivated upon PI3K inhibition, providing alternative survival signals to cancer cells. nih.govnih.govuni.lu FOXO family transcription factors, direct substrates of AKT (downstream of PI3K), can upregulate RTKs like HER2 and HER3 when AKT activity is reduced, contributing to resistance. uni.lu Additionally, alterations in PTEN, a negative regulator of the PI3K pathway, have been implicated in resistance to PI3K inhibitors. nih.govinvivochem.cn
For this compound, future preclinical research will focus on identifying similar or novel resistance mechanisms. This will likely involve treating sensitive cancer models with this compound over time to select for resistant populations. Subsequent molecular profiling of these resistant cells will help pinpoint the genetic, epigenetic, and pathway alterations driving resistance. Understanding these mechanisms at a detailed level is essential for designing rational combination therapies or sequential treatment strategies to circumvent or overcome acquired resistance to this compound.
Development and Utilization of Sophisticated Preclinical Models
Traditional two-dimensional cell culture systems often fail to capture the complexity of the tumor microenvironment and the intricacies of drug response observed in patients. Advanced preclinical models are therefore indispensable for evaluating this compound in a more physiologically relevant context.
Genetically Engineered Mouse Models (GEMMs) are powerful tools for studying cancer biology and evaluating targeted therapies. These models carry specific genetic alterations that mimic those found in human cancers, allowing for the study of tumor initiation, progression, and response to therapy in an immunocompetent setting. GEMMs can be engineered to express oncogenic mutations relevant to the PI3K pathway, such as activating mutations in PIK3CA or loss of PTEN, making them highly relevant for studying PI3K inhibitors like this compound. Studies using GEMMs have demonstrated the causal role of mutant PIK3CA in tumor development. While some GEMMs overexpress mutant proteins, models with knock-in mutations in the endogenous locus may better represent the human disease context. GEMMs provide a valuable platform to assess this compound's efficacy against tumors driven by specific genetic alterations and to investigate the impact of the tumor microenvironment and immune system on treatment response.
Orthotopic models, where cancer cells or tumor fragments are implanted into the corresponding organ of origin in mice, provide a more relevant tumor microenvironment compared to subcutaneous models. This can significantly influence tumor growth patterns, drug delivery, and response to therapy. Orthotopic models are also valuable for studying the metastatic cascade, as they allow for the spontaneous dissemination of tumor cells from the primary site to distant organs, better mimicking the clinical progression of cancer. Metastasis mouse models include orthotopic models, where cells migrate from the primary tumor, and disseminated models, where tumor cells are injected intravenously or intracardially to establish metastases in specific organs like the lungs, bone marrow, or brain. Utilizing orthotopic and metastatic models in this compound research will enable a more accurate assessment of its efficacy against both primary tumors and metastases, and provide insights into its ability to inhibit different stages of the metastatic process.
Organoids are three-dimensional cultures derived from stem cells or primary tumor tissue that can mimic the cellular organization and function of the original organ or tumor. They retain key characteristics of the patient's tumor, including genetic heterogeneity and aspects of the tumor microenvironment, making them promising models for drug testing and personalized medicine. Microfluidic systems, or "organ-on-a-chip" devices, further enhance organoid cultures by providing dynamic control over the microenvironment, including fluid flow and the integration of multiple cell types, such as immune and stromal cells. These systems can simulate in vivo-like conditions and enable high-throughput screening of drug candidates. Applying organoid and microfluidic systems to this compound research can facilitate rapid and efficient screening of its efficacy across a range of tumor types and genetic backgrounds, help identify responsive patient populations, and allow for the study of drug combinations in a more complex and predictive setting.
Integration of Omics Technologies for Comprehensive Pathway Analysis
Omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, provide a comprehensive view of the molecular landscape of cancer cells and their response to therapy. Integrating data from multiple omics platforms (multi-omics) allows for a more holistic understanding of the complex biological systems and pathways involved in cancer progression and drug response.
Applying omics technologies in this compound preclinical research can help to:
Identify the specific molecular targets and downstream pathways modulated by this compound.
Uncover the molecular mechanisms underlying intrinsic and acquired resistance.
Characterize the impact of this compound on the tumor microenvironment.
Identify potential compensatory pathways activated upon treatment.
For example, transcriptomics can reveal changes in gene expression, proteomics can identify alterations in protein levels and post-translational modifications, and metabolomics can highlight metabolic shifts in response to this compound. Integrating these datasets through bioinformatics and systems biology approaches can provide a detailed map of this compound's effects and the adaptive responses of cancer cells.
Discovery of Predictive Biomarkers for Preclinical Response to this compound
Identifying predictive biomarkers is crucial for selecting patients who are most likely to benefit from this compound treatment. Preclinical studies play a key role in the discovery and validation of these biomarkers before they are evaluated in clinical trials.
Research on other PI3K inhibitors has shown that alterations in the PI3K pathway itself, such as PIK3CA mutations and PTEN loss, can be predictive of response. invivochem.cn PIK3CA mutations, detected in tissue or blood, have been established as a predictive biomarker for the use of Alpelisib in certain breast cancers. invivochem.cn However, the predictive value of these biomarkers can vary depending on the specific inhibitor and cancer type. invivochem.cn
For this compound, preclinical efforts will focus on correlating molecular characteristics of cancer models (e.g., genetic mutations, gene expression profiles, protein levels) with their sensitivity or resistance to the compound. This can be achieved through:
Screening large panels of well-characterized cancer cell lines or organoids with diverse molecular profiles.
Analyzing omics data from this compound-treated preclinical models to identify molecular signatures associated with response or resistance.
Investigating the role of specific genetic alterations (e.g., in PIK3CA, PTEN, AKT1) and the activation status of downstream pathways as potential predictive markers.
Exploring the tumor microenvironment, including immune cell infiltration and stromal factors, for biomarkers that may influence this compound's efficacy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
